molecular formula C15H20BNO4 B15090458 3-Ethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one

3-Ethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one

Cat. No.: B15090458
M. Wt: 289.14 g/mol
InChI Key: UAAJAHKTTMDIER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one is an organic compound that features a benzo[d]oxazole core substituted with an ethyl group and a dioxaborolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification protocols.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Palladium catalysts, bases like potassium carbonate or sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the boron site .

Mechanism of Action

The mechanism of action of 3-Ethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one involves its ability to participate in various chemical reactions due to the presence of the dioxaborolane moiety. This moiety can undergo transmetalation with palladium catalysts, facilitating cross-coupling reactions. The benzo[d]oxazole core may interact with biological targets through hydrogen bonding and π-π interactions .

Comparison with Similar Compounds

Properties

Molecular Formula

C15H20BNO4

Molecular Weight

289.14 g/mol

IUPAC Name

3-ethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazol-2-one

InChI

InChI=1S/C15H20BNO4/c1-6-17-11-8-7-10(9-12(11)19-13(17)18)16-20-14(2,3)15(4,5)21-16/h7-9H,6H2,1-5H3

InChI Key

UAAJAHKTTMDIER-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(C(=O)O3)CC

Origin of Product

United States

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